While specific synthesis pathways for 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,2-diphenylacetamido)-4-methylthiophene-3-carboxamide are not extensively documented, related compounds have been synthesized using condensation methods. The synthesis typically involves:
These methods highlight the importance of careful selection of reagents and conditions to achieve optimal yields.
The molecular structure of 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,2-diphenylacetamido)-4-methylthiophene-3-carboxamide can be represented using various structural notations:
InChI=1S/C29H26N2O7S2/c1-18-25(16-19-9-14-23-24(15-19)38-17-37-23)39-28(26(18)29(33)36-3)30-27(32)20-10-12-22(13-11-20)40(34,35)31(2)21-7-5-4-6-8-21/h4-15H,16-17H2,1-3H3,(H,30,32).
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)CC4=CC5=C(C=C4)OCO5.
These notations provide insights into the connectivity and arrangement of atoms within the molecule.
The compound can participate in various chemical reactions typical for amides and thiophenes:
These reactions highlight the reactivity of both the thiophene ring and the benzo[d][1,3]dioxole moiety .
The physical properties of 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,2-diphenylacetamido)-4-methylthiophene-3-carboxamide include:
The chemical properties include:
Data regarding melting point and boiling point are not explicitly available but can be inferred based on similar compounds within its class .
This compound has potential applications in various scientific fields:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: